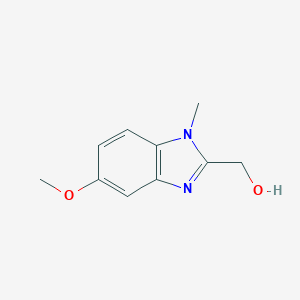![molecular formula C17H17ClN2O2 B368316 {1-[2-(4-Cloro-3-metilfenoxi)etil]bencimidazol-2-il}metan-1-ol CAS No. 853752-68-8](/img/structure/B368316.png)
{1-[2-(4-Cloro-3-metilfenoxi)etil]bencimidazol-2-il}metan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol” is a chemical compound with the molecular formula C17H17ClN2O2 . It has an average mass of 316.782 Da and a mono-isotopic mass of 316.097870 Da .
Molecular Structure Analysis
The molecular structure of “{1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol” consists of a benzimidazole core with a 4-chloro-3-methylphenoxyethyl group attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of “{1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol” include a density of 1.2±0.1 g/cm3, a boiling point of 730.0±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.4 mmHg at 25°C .Aplicaciones Científicas De Investigación
Propiedades antiinflamatorias
Las propiedades antiinflamatorias de los derivados de benzimidazol los convierten en candidatos para el tratamiento de enfermedades inflamatorias crónicas. La investigación sobre las aplicaciones antiinflamatorias de este compuesto podría contribuir a nuevos tratamientos para afecciones como la artritis y la enfermedad inflamatoria intestinal.
Cada uno de estos campos presenta una oportunidad única para la aplicación de “{1-[2-(4-Cloro-3-metilfenoxi)etil]bencimidazol-2-il}metan-1-ol” en la investigación científica y el desarrollo terapéutico. Se necesitarían más estudios y ensayos clínicos para comprender completamente el potencial de este compuesto en estas áreas .
Mecanismo De Acción
The mechanism of action of {1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes and inhibiting their DNA synthesis.
Biochemical and Physiological Effects:
Studies have shown that {1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol has no significant toxic effects on normal cells. It has been shown to have antioxidant properties and can protect cells from oxidative stress. It has also been shown to reduce inflammation and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using {1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol in lab experiments is its broad-spectrum activity against cancer, fungal, and bacterial cells. It is also relatively easy to synthesize and purify. However, its mechanism of action is not fully understood, and more research is needed to determine its efficacy and potential side effects.
Direcciones Futuras
There are several future directions for the research of {1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol. One direction is to study its potential use in combination with other drugs to enhance its anticancer, antifungal, and antibacterial activities. Another direction is to study its potential use in treating other neurological disorders and inflammatory diseases. Additionally, more research is needed to determine its pharmacokinetic properties and potential side effects in humans.
In conclusion, {1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol is a promising compound with potential applications in various scientific research fields. Its broad-spectrum activity against cancer, fungal, and bacterial cells, as well as its antioxidant and anti-inflammatory properties, make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of {1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol involves the reaction of 1-(2-bromoethyl)-2-chlorobenzene with 4-chloro-3-methylphenol, followed by the reaction of the resulting intermediate with 1H-benzimidazole-2-methanamine. The final product is obtained after purification using column chromatography.
Propiedades
IUPAC Name |
[1-[2-(4-chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-12-10-13(6-7-14(12)18)22-9-8-20-16-5-3-2-4-15(16)19-17(20)11-21/h2-7,10,21H,8-9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZPBWUQPZQLDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2C3=CC=CC=C3N=C2CO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368317.png)
![{1-[3-(2,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368319.png)
![{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368322.png)
![{1-[4-(2,6-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368323.png)
![{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368324.png)

![N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B368372.png)
![2-furyl-N-({1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368374.png)
![N-{[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B368376.png)
![2-furyl-N-({1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368377.png)
![2-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B368380.png)
![2-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B368381.png)
![1-Acetyl-2-{1-[2-(4-methylpiperidyl)-2-oxoethyl]benzimidazol-2-yl}pyrrolidine](/img/structure/B368382.png)
![N-({1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B368388.png)